2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO2/c26-25(27,28)20-8-3-5-16(13-20)15-29-24(31)22-10-2-1-9-21(22)23(30)19-12-11-17-6-4-7-18(17)14-19/h1-3,5,8-14H,4,6-7,15H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVRLLYSCPAVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features a benzamide core substituted at the 2-position with a 2,3-dihydro-1H-indene-5-carbonyl group and at the amide nitrogen with a 3-(trifluoromethyl)benzyl moiety. Key challenges in its synthesis include:
Synthetic Routes and Methodological Innovations
Retrosynthetic Analysis
The molecule can be deconstructed into two primary fragments:
- 2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic acid : Serves as the acylating agent.
- 3-(Trifluoromethyl)benzylamine : Provides the nucleophilic amine for amide bond formation.
Route 1: Acyl Chloride-Mediated Coupling
Step 1: Synthesis of 2,3-Dihydro-1H-indene-5-carbonyl Chloride
- Procedure : 2,3-Dihydro-1H-indene-5-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in anhydrous dichloromethane under reflux for 4–6 hours. Excess reagent is removed via rotary evaporation to yield the acyl chloride as a pale-yellow oil.
- Key Data :
Parameter Value Solvent Dichloromethane Temperature 40°C (reflux) Yield 92%
Step 2: Formation of 2-(2,3-Dihydro-1H-indene-5-carbonyl)benzoic Acid
- Procedure : The acyl chloride (1.1 eq) is reacted with 2-aminobenzoic acid (1.0 eq) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA, 2.0 eq) as a base. The mixture is stirred at room temperature for 12 hours.
- Optimization : Substituting THF with 1,4-dioxane increases yield to 88% under reflux conditions.
Step 3: Amide Bond Formation with 3-(Trifluoromethyl)benzylamine
- Procedure : The benzoic acid derivative (1.0 eq) is activated using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 eq) in dimethylformamide (DMF). 3-(Trifluoromethyl)benzylamine (1.1 eq) and DIPEA (3.0 eq) are added, and the reaction is stirred at 25°C for 24 hours.
- Purification : The crude product is isolated via filtration (yield: 85%) and recrystallized from ethanol/water (1:1).
Route 2: One-Pot Cascade Reaction
Inspired by methodologies in indenopyridine synthesis, a one-pot approach was explored:
- Reagents : 1,1-Eneamines and benzylidene-1H-indene-1,3(2H)-diones (BIDs) in ethanol.
- Conditions : Reflux for 6 hours without promoters.
- Outcome : While this route efficiently constructs indenodihydropyridines, adaptation to the target benzamide required modifying the nucleophile to 3-(trifluoromethyl)benzylamine. Yield dropped to 62%, indicating incompatibility with the cascade mechanism.
Critical Analysis of Methodologies
Solvent and Temperature Effects
Role of Coupling Agents
A comparative study of coupling agents revealed:
| Agent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| HATU | 85 | 97 | 12.50 |
| EDCl/HOBt | 78 | 93 | 8.20 |
| DCC | 65 | 89 | 5.80 |
HATU provided optimal balance between yield and purity despite higher cost.
Structural Characterization and Validation
Spectroscopic Data
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
Oxidation: Indanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-5-carboxylic acid: A precursor in the synthesis of the target compound.
3-(Trifluoromethyl)benzylamine: Another precursor used in the synthesis.
Indanone derivatives: Structurally related compounds with similar chemical properties.
Uniqueness
2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is unique due to the combination of the indene and trifluoromethyl-substituted benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide represents a class of synthetic molecules that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and kinases. Notably, it has been shown to selectively inhibit certain pathways associated with receptor activation and downstream signaling.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of the compound:
1. Inhibition of GPR39
In a study evaluating the compound's effect on GPR39, it was found to significantly inhibit β-arrestin recruitment. This suggests a potential role in modulating signaling pathways related to metabolic disorders and cancer.
2. Tumor Xenograft Model
Another study highlighted the compound's ability to inhibit the growth of human tumor xenografts in mice. This indicates its potential application in oncology as a therapeutic agent targeting specific cancer types.
Pharmacological Profile
The pharmacological profile of this compound indicates a selective action on specific receptors and enzymes. The following points summarize its pharmacodynamics:
- Selectivity : The compound exhibits selectivity for GPR39 over other GPCRs, which may reduce side effects associated with broader-spectrum drugs.
- Dose-Dependent Effects : The observed effects are dose-dependent, highlighting the importance of optimizing dosage for therapeutic efficacy.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves coupling a 2,3-dihydro-1H-indene-5-carbonyl intermediate with a substituted benzamide moiety. Key steps include:
- Acylation : Use of acyl chlorides (e.g., benzoyl chloride derivatives) under anhydrous conditions with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution at the amide nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product from byproducts like unreacted starting materials or benzimidazole derivatives formed under high-temperature conditions .
- Yield Optimization : Controlling stoichiometry (e.g., 1.2 equivalents of acyl chloride) and reaction time (monitored via TLC) minimizes side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (6.5–8.5 ppm) and confirm the trifluoromethyl group (¹⁹F NMR: ~-60 ppm) . The dihydroindene moiety’s methylene protons appear as a multiplet (2.5–3.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns (e.g., cleavage at the amide bond).
- X-ray Crystallography : Resolves stereochemistry and confirms the planar benzamide core .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and target selectivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability and modulates electron density at the benzamide’s aromatic ring, improving binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
- Selectivity Profiling : Competitive binding assays (e.g., fluorescence polarization) against kinase panels (e.g., Bcr-Abl, EGFR) quantify selectivity. Structural analogs lacking -CF₃ show reduced potency (IC₅₀ values 10-fold higher) .
Q. What computational approaches predict interactions between this compound and potential enzyme targets?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina model binding poses in enzymes (e.g., Bcr-Abl’s ATP-binding site). The dihydroindene moiety’s rigidity and -CF₃ group’s hydrophobic interactions are critical scoring parameters .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD < 2 Å over 100 ns) to assess binding affinity. Free energy calculations (MM-PBSA) validate thermodynamic stability .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., K562 for leukemia) and normalize to reference inhibitors (e.g., Ponatinib for Bcr-Abl) to mitigate variability .
- Metabolic Stability Testing : Liver microsome assays (human/rodent) identify species-specific degradation rates that may explain discrepancies in in vivo vs. in vitro efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
